molecular formula C14H12BrN3 B11942899 1-(4-(4-Bromophenylazo)phenyl)aziridine CAS No. 145764-91-6

1-(4-(4-Bromophenylazo)phenyl)aziridine

Cat. No.: B11942899
CAS No.: 145764-91-6
M. Wt: 302.17 g/mol
InChI Key: KSGKOILCMAOPBJ-UHFFFAOYSA-N
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Description

1-(4-(4-Bromophenylazo)phenyl)aziridine is a synthetic aziridine derivative characterized by a bromophenylazo group (-N=N-C₆H₄Br) attached to a phenyl-substituted aziridine ring. The compound’s structure combines the strained three-membered aziridine ring with an azo linkage, which confers unique electronic and steric properties. Aziridines are known for their high reactivity due to ring strain, enabling alkylation reactions with biological macromolecules like DNA .

Properties

CAS No.

145764-91-6

Molecular Formula

C14H12BrN3

Molecular Weight

302.17 g/mol

IUPAC Name

[4-(aziridin-1-yl)phenyl]-(4-bromophenyl)diazene

InChI

InChI=1S/C14H12BrN3/c15-11-1-3-12(4-2-11)16-17-13-5-7-14(8-6-13)18-9-10-18/h1-8H,9-10H2

InChI Key

KSGKOILCMAOPBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(4-Bromophenylazo)phenyl)aziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. In this method, an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring .

Another method involves the addition of nitrenes to alkenes. Nitrenes can be generated through photolysis or thermolysis of organic azides, or in situ from iodosobenzene diacetate and sulfonamides .

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures. Another industrial method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Bromophenylazo)phenyl)aziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of aziridine N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 1-(4-(4-Bromophenylazo)phenyl)aziridine involves its interaction with molecular targets through its aziridine ring. The ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Aziridine Derivatives

Compound Aziridine Substituents Key Functional Groups Biological/Material Role
Target Compound Unsubstituted Azo, bromophenyl Potential DNA alkylation
RSU-1069 Unsubstituted Nitroimidazole, hydroxyl Chemo-/radiosensitizer
1-(4-Methoxyphenyl)aziridine Unsubstituted Methoxyphenyl Alkaloid (biological activity)
Poly[1-(2-hydroxyethyl)aziridine] Hydroxyethyl Phosphorus-nitrogen Flame retardant

Reactivity and Chemical Properties

  • Aziridine Ring Reactivity : The unsubstituted aziridine in the target compound is more reactive than methyl-substituted analogues (e.g., RSU-1131, RSU-1150), as alkylation reduces ring strain and nucleophilic attack efficiency .
  • Azo Group Stability : The bromophenylazo group may undergo photochemical or reductive cleavage, unlike nitroimidazole or methoxyphenyl groups in analogues.
  • Electrochemical Reduction : During anaerobic conditions, nitroimidazole-aziridines exhibit combined alkylation and nitro-reduction effects, whereas the target compound’s azo group may act as an electron sink, altering redox behavior .

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